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Compound of Interest

Compound Name: 2-Cyano-4-nitropyridine

Cat. No.: B099601

In the landscape of modern medicinal and materials chemistry, the rational design of complex
molecules hinges on the availability of versatile, highly functionalized building blocks. 2-Cyano-
4-nitropyridine (also known as 4-Nitropicolinonitrile) emerges as a preeminent example of
such a scaffold. Its pyridine core is rendered exceptionally electron-deficient by the synergistic
electron-withdrawing effects of a C2-cyano group and a C4-nitro group. This electronic
configuration imparts a unique reactivity profile, making it a highly valuable intermediate for the
synthesis of sophisticated molecular architectures.

This guide provides an in-depth exploration of the chemical properties, structural features,
synthesis, and reactivity of 2-Cyano-4-nitropyridine. It is intended for researchers, scientists,
and drug development professionals who can leverage its unique characteristics to advance
their synthetic programs. The insights provided herein are grounded in established chemical
principles and supported by peer-reviewed literature, offering a practical framework for its
application.

Part 1: Core Physicochemical and Structural
Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective
application in synthesis. 2-Cyano-4-nitropyridine is a pale yellow crystalline solid, the
properties of which are summarized below.

Key Physicochemical Data
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The physical and chemical identifiers for 2-Cyano-4-nitropyridine are crucial for its proper
handling, characterization, and documentation in a research setting.

Property Value Citation(s)
Molecular Formula CeH3N30:2 [1112]
Molecular Weight 149.11 g/mol [1][2]
CAS Number 19235-88-2 [1][2]

Yellow to pale yellow
Appearance ] ] [1]
crystalline solid

Melting Point 70-74 °C [1][3]
Boiling Point (Predicted) ~303-314 °C [4]
Density (Predicted) ~1.41 g/cm3 [4]

Slightly soluble in water;
Soluble in organic solvents
Solubility such as Dimethyl Sulfoxide [4]
(DMSO), Dimethylformamide
(DMF), and ethanol.

4-Nitropicolinonitrile, 4-Nitro-2-
Synonyms o o 1]
pyridinecarbonitrile

Note on Melting Point: While the 70-74 °C range is cited in experimental protocols[3], some
commercial suppliers report significantly higher melting points. The lower range is considered
more reliable based on documented synthetic preparations.

Molecular Structure and Electronic Profile

The arrangement of functional groups on the pyridine ring is central to the molecule's reactivity.
The structure features a pyridine ring substituted with a cyano group at the 2-position and a
nitro group at the 4-position.

Caption: Molecular structure of 2-Cyano-4-nitropyridine.
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Both the cyano (-CN) and nitro (-NOz) groups are powerful electron-withdrawing groups. Their
placement ortho and para to the ring nitrogen, respectively, significantly lowers the electron
density of the aromatic system. This has two major consequences:

» Activation towards Nucleophilic Attack: The ring carbons, particularly C2 and C6, become
highly electrophilic and susceptible to attack by nucleophiles.

 Increased Acidity of Ring Protons: The ring protons (H3, H5, H6) are more acidic than those
in unsubstituted pyridine due to inductive and resonance effects.

Part 2: Synthesis and Reactivity
Established Synthetic Protocols

The most common laboratory synthesis of 2-Cyano-4-nitropyridine starts from 4-nitropyridine
N-oxide. The N-oxide functionality is crucial as it activates the C2 position for nucleophilic
attack by the cyanide anion.

Protocol: Cyanation of 4-Nitropyridine N-Oxide[3]

This procedure involves the activation of the N-oxide with dimethyl sulfate, followed by the
introduction of the cyano group using sodium cyanide.

o Step 1: Activation of N-Oxide. A mixture of 4-nitropyridine N-oxide (1.0 eq) and dimethyl
sulfate (1.0 eq) is stirred at 65-70 °C for 2 hours. This forms a reactive pyridinium
intermediate. The causality here is the methylation of the N-oxide oxygen, which transforms
it into an excellent leaving group and further enhances the electrophilicity of the C2 position.

e Step 2: Nucleophilic Cyanation. The reaction mixture is cooled, and an aqueous solution of
sodium cyanide (approx. 2.1 eq) is added dropwise at low temperature (-8 to -7 °C) under a
nitrogen atmosphere. The cyanide ion acts as the nucleophile, attacking the C2 position.

e Step 3: Reaction and Work-up. The mixture is stirred at this low temperature for several
hours. Upon completion, the precipitated product is collected by filtration, washed with water,
and dried.

o Step 4: Purification. Recrystallization from a suitable solvent, such as isopropyl ether, yields
the final product as yellow crystals.
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Synthetic Workflow

Activation with Nucleophilic Attack Recrystallization
4-Nitropyridine N-Oxide Dimethyl Sulfate with Sodium Cyanide Filtration & Washing (1so )r/o I Ether)
(65-70 °C) (-7°C) ikd

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2-Cyano-4-nitropyridine.

Core Reactivity: A Hub for Derivatization

The synthetic utility of 2-Cyano-4-nitropyridine stems from the reactivity of its functional
groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using
standard conditions (e.g., SnCIl2/HCI, H2/Pd-C, or sodium dithionite). This opens up a vast
array of subsequent chemistries, such as diazotization, amide coupling, and sulfonamide
formation, providing access to 4-amino-2-cyanopyridine derivatives. These derivatives are
valuable in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr): While the molecule itself lacks a typical leaving
group for SNATr, its derivatives do not. For instance, if synthesized from 2-chloro-4-
nitropyridine, the chloro group is exceptionally labile. The powerful electron-withdrawing
nature of the nitro and cyano groups stabilizes the negative charge in the Meisenheimer
intermediate, dramatically accelerating the rate of substitution by nucleophiles (e.g., amines,
alkoxides, thiols).

Chemistry of the Cyano Group: The nitrile functionality can undergo hydrolysis to form a
carboxylic acid or an amide, or be reduced to an aminomethyl group. It also serves as a key
structural element in many biologically active molecules, participating in hydrogen bonding
and other non-covalent interactions with protein targets[5].

Part 3: Spectroscopic Characterization
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Accurate structural confirmation is paramount. While publicly available experimental spectra
are scarce, a detailed prediction based on the analysis of analogous structures provides a
reliable guide for characterization.

Predicted *H NMR Spectrum (400 MHz, CDCI3)

The *H NMR spectrum is expected to show three signals in the aromatic region, all significantly
downfield due to the strong deshielding effects of the nitro and cyano groups.

e H6: ~9.1-9.3 ppm (doublet, J = 5 Hz). This proton is ortho to the ring nitrogen and will be the
most deshielded.

e H3: ~8.8-9.0 ppm (singlet or narrow doublet). This proton is adjacent to the cyano group and
meta to the nitro group.

e H5: ~8.5-8.7 ppm (doublet of doublets, J = 5, 2 Hz). This proton is ortho to the nitro group
and meta to the cyano group.

Causality: The electron-withdrawing groups decrease the electron density around the adjacent
protons, reducing their shielding and shifting their signals to a higher frequency (downfield).
The splitting patterns arise from coupling between adjacent protons.

Predicted **C NMR Spectrum (100 MHz, CDCI:s)

The proton-decoupled 3C NMR spectrum is predicted to show six distinct signals.
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Predicted Chemical Shift

Carbon Atom Rationale
(ppm)
Attached to the -NO:z group,
Cc4 155-160 . .
highly deshielded.
C6 152-155 Adjacent to the ring nitrogen.
Attached to the -CN group and
C2 140-145 _ .
adjacent to the nitrogen.
Influenced by the adjacent C4-
C5 125-130
NO:.
Influenced by the adjacent C2-
C3 120-125
CN.
Typical range for a nitrile
-CN 115-118 P g

carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

o C=N Stretch: A sharp, strong absorption is observed at ~2240 cm~1[3]. This is a highly
characteristic peak for a nitrile.

e NO:2 Stretch: Two strong absorptions are expected for the asymmetric and symmetric
stretching of the nitro group, typically around 1530-1560 cm~* and 1345-1365 cm™1,

e Aromatic C=C/C=N Stretch: Multiple absorptions in the 1600-1400 cm~1 region.

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry would be expected to show a clear molecular ion
peak and characteristic fragmentation patterns.

e Molecular lon (M*): A prominent peak at m/z = 149, corresponding to the molecular weight of

the compound.
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e Key Fragments:
o m/z = 119: Loss of NO ([M-30]")
o m/z = 103: Loss of NO2 ([M-46]*)

o m/z = 76: Loss of both NO2 and HCN from the ring system.

Part 4: Applications in Drug Discovery and Materials
Science

The true value of 2-Cyano-4-nitropyridine is realized in its application as a strategic
intermediate.

Pharmaceutical Synthesis

The cyanopyridine motif is a "privileged structure” in medicinal chemistry, appearing in
numerous bioactive compounds[6]. 2-Cyano-4-nitropyridine serves as a precursor to a wide
range of substituted pyridines with diverse therapeutic applications.

» Anticancer Agents: The cyanopyridine scaffold is found in compounds designed as kinase
inhibitors[7]. The ability to transform the nitro group into an amine allows for the construction
of complex heterocyclic systems that can interact with the ATP-binding sites of various
kinases.

o Antimicrobial Agents: Derivatives of cyanopyridine have demonstrated significant
antibacterial and antifungal properties. For example, the anti-tuberculosis drug
Prothionamide is a substituted pyridine carbothioamide, highlighting the importance of
functionalized pyridine rings in this therapeutic area[8]. The synthesis of its core
intermediate, 2-propyl-4-cyanopyridine, showcases synthetic strategies relevant to this class
of molecules[8].

» Neurological Disorders: The compound is cited as a key intermediate for pharmaceutical
agents targeting neurological disorders[1].

Agrochemicals and Materials Science
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Beyond pharmaceuticals, the reactivity of 2-Cyano-4-nitropyridine is leveraged in other fields.

e Agrochemicals: It is used in the development of advanced pesticides and herbicides, where
the functionalized pyridine ring contributes to the biological activity of the final product[1].

e Dyes and Pigments: The electron-deficient nature of the ring system makes it a useful
component in the synthesis of organic dyes and pigments, where electronic properties
dictate color and stability[1].

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of
utmost importance. 2-Cyano-4-nitropyridine is a hazardous substance and must be handled
with appropriate precautions.

e Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.

o Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical
fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and
safety glasses with side shields or goggles.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents. Recommended storage temperature
is often refrigerated (e.g., 4°C).

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal plant.

Conclusion

2-Cyano-4-nitropyridine is more than just a chemical reagent; it is a strategic tool for
molecular innovation. Its well-defined structure, predictable reactivity, and established synthetic
routes make it an invaluable asset for chemists in drug discovery, agrochemicals, and materials
science. The dual activation provided by the cyano and nitro groups creates a highly versatile
platform for generating diverse libraries of novel compounds. By understanding and applying
the principles outlined in this guide, researchers can effectively harness the synthetic potential
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of 2-Cyano-4-nitropyridine to accelerate the development of next-generation chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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